methyl (2E)-2-(2,3-dihydroinden-1-ylidene)acetate
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Overview
Description
(E)-Methyl2-(2,3-dihydro-1H-inden-1-ylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 2,3-dihydro-1H-inden-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl2-(2,3-dihydro-1H-inden-1-ylidene)acetate typically involves the reaction of 2,3-dihydro-1H-indene with methyl acetate under specific conditions. One common method is the [3+2]-cycloaddition reaction, which is highly regio- and stereoselective . This reaction is often carried out in the presence of a catalyst, such as trifluoroacetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (E)-Methyl2-(2,3-dihydro-1H-inden-1-ylidene)acetate may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl2-(2,3-dihydro-1H-inden-1-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
(E)-Methyl2-(2,3-dihydro-1H-inden-1-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Methyl2-(2,3-dihydro-1H-inden-1-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethoxyphosphoryl)acetate: Similar in structure but contains a dimethoxyphosphoryl group.
Di-tert-butyl but-2-ynedioate: Another ester with different substituents and reactivity.
Uniqueness
(E)-Methyl2-(2,3-dihydro-1H-inden-1-ylidene)acetate is unique due to its specific structural configuration and the presence of the 2,3-dihydro-1H-inden-1-ylidene moiety. This gives it distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl (2E)-2-(2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)8-10-7-6-9-4-2-3-5-11(9)10/h2-5,8H,6-7H2,1H3/b10-8+ |
InChI Key |
GFRSMOJLJVHWGT-CSKARUKUSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\CCC2=CC=CC=C21 |
Canonical SMILES |
COC(=O)C=C1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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